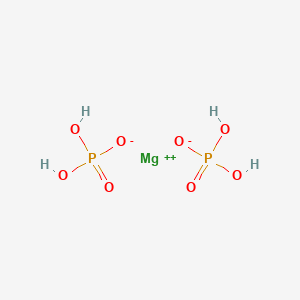

Magnesium dihydrogen phosphate

Description

Properties

IUPAC Name |

magnesium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFLQYOOQVLGTQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent) | |

| Record name | Magnesium phosphate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872542 | |

| Record name | Magnesium monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White, odourless, crystalline powder, slightly soluble in water | |

| Record name | Phosphoric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOMAGNESIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13092-66-5 | |

| Record name | Magnesium phosphate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA2L7VX59K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

pH and Temperature Interdependence

Grain size distribution is governed by the pH-temperature relationship. At 40–80°C:

Mechanism: Higher pH increases nucleation rates, favoring smaller crystals, while lower pH promotes Ostwald ripening.

Starting Materials and Stoichiometry

Magnesium Sources:

-

MgCl₂, MgSO₄, and Mg(NO₃)₂ produce identical MgHPO₄·3H₂O phases but differ in byproduct formation (e.g., NaNO₃ vs. NaCl).

-

Mg(OH)₂ requires excess H₃PO₄ to dissolve, altering stoichiometry and yielding Mg₃(PO₄)₂·22H₂O impurities.

Phosphate Sources:

Table 2: Impact of Mg/P Ratio on Product Composition

| Mg/P Ratio | Product Phase | Post-Calcination Phase |

|---|---|---|

| 1:1 | MgHPO₄·3H₂O | α-Mg₂P₂O₇ |

| 3:2 | Mg₃(PO₄)₂·22H₂O | β-Mg₃(PO₄)₂ |

Post-Synthesis Processing

Filtration and Drying

Patent methods employ vacuum drum filtration and 90–120°C drying, achieving >97.5% whiteness without post-washing. Laboratory-scale processes use ambient drying, which retains more hydration water but risks impurity adsorption.

Calcination and Phase Transformation

Calcining MgHPO₄·3H₂O at 850°C for 6 hours dehydrates it to α-Mg₂P₂O₇, a ceramic precursor. NH₄MgPO₄·nH₂O intermediates decompose at lower temperatures (200–400°C), releasing NH₃ and H₂O.

Equation:

Comparative Analysis of Synthesis Routes

Industrial vs. Laboratory Methods

Chemical Reactions Analysis

Thermal Decomposition

Mg(H₂PO₄)₂ undergoes decomposition at elevated temperatures, producing magnesium pyrophosphate (Mg₂P₂O₇) and water:

Key Findings :

-

Decomposition initiates at ~180°C, with complete conversion above 220°C .

-

The reaction is critical in ceramic and cement industries, where Mg₂P₂O₇ acts as a binding agent .

Table 1: Thermal Decomposition Products

| Temperature Range (°C) | Primary Product | Byproduct | Application |

|---|---|---|---|

| 180–220 | Mg₂P₂O₇ | H₂O | High-strength ceramics |

| >220 | Mg₃(PO₄)₂ (traces) | - | Biomedical coatings |

Hydrolysis in Aqueous Systems

In water, Mg(H₂PO₄)₂ partially hydrolyzes to form phosphoric acid and magnesium hydroxide:

Key Findings :

-

Hydrolysis is pH-dependent, accelerating under alkaline conditions .

-

Struvite (MgNH₄PO₄·6H₂O) forms in ammonium-rich solutions, relevant to wastewater treatment .

Table 2: Hydrolysis Pathways

| Condition | Reaction Pathway | Product |

|---|---|---|

| Neutral pH | Partial dissociation | H₃PO₄, Mg²⁺, HPO₄²⁻ |

| Alkaline (NH₄⁺ present) | Mg²⁺ + NH₄⁺ + PO₄³⁻ → MgNH₄PO₄·6H₂O | Struvite precipitation |

Acid-Base Reactions

Mg(H₂PO₄)₂ reacts with both acids and bases, demonstrating amphoteric behavior:

With Strong Bases (e.g., NaOH):

Application : Phosphate buffer systems in biological media .

With Strong Acids (e.g., HCl):

Application : Controlled release of phosphoric acid in fertilizers .

Electrochemical Behavior

In corrosive environments, Mg(H₂PO₄)₂ participates in redox reactions:

Key Findings :

-

Mg(H₂PO₄)₂ coatings on titanium improve corrosion resistance by 40% in NaCl solutions .

-

Alloying with AZ31 magnesium enhances hydrogen evolution rates during corrosion .

Table 3: Corrosion Parameters in 0.9% NaCl

| Material | Corrosion Current Density (µA/cm²) | Corrosion Rate (mm/year) |

|---|---|---|

| Pure Mg | 12.4 | 0.28 |

| Mg-AZ31 Alloy | 15.8 | 0.36 |

| Mg(H₂PO₄)₂-Coated Ti | 4.2 | 0.09 |

Reactivity in Cementitious Systems

In magnesium phosphate cements (MPCs), Mg(H₂PO₄)₂ reacts with MgO:

Key Findings :

-

Hydration products (e.g., bobierrite, Mg₃(PO₄)₂·8H₂O) achieve compressive strengths >40 MPa within 1 hour .

-

Reaction kinetics are temperature-sensitive, with optimal curing at 20–40°C .

Interaction with Bicarbonates

As a leavening agent, Mg(H₂PO₄)₂ reacts with NaHCO₃:

Application : Retarded CO₂ release in baked goods, improving texture .

Scientific Research Applications

Magnesium dihydrogen phosphate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a reagent in various chemical reactions and as a source of magnesium and phosphate ions.

Biology: It is used in the preparation of culture media for microbiological studies.

Medicine: It is used in the formulation of pharmaceuticals, particularly in the treatment of conditions related to magnesium deficiency.

Industry: It is used as a stabilizer in plastics, a flame retardant, and a fertilizer additive to improve soil quality

Mechanism of Action

Magnesium dihydrogen phosphate can be compared with other similar compounds such as calcium dihydrogen phosphate and monomagnesium phosphate:

Calcium Dihydrogen Phosphate: Similar to this compound, it is used as a fertilizer and in food additives. it has different solubility properties and is used in different applications.

Monomagnesium Phosphate: This compound is also used as a fertilizer and in food additives, but it has a different chemical structure and properties compared to this compound

Comparison with Similar Compounds

Potassium Dihydrogen Phosphate (KH₂PO₄, KDP)

- Hydration and Mechanical Properties :

KDP-based MPC exhibits lower porosity and slower early shrinkage compared to ammonium dihydrogen phosphate (ADP)-MPC. However, ADP-MPC generates higher exothermic heat (1198.9 J vs. KDP-MPC's 902.9 J) and early compressive strength due to faster reaction kinetics . - Applications :

KDP-MPC is preferred for interface adhesion in concrete repair due to its compact microstructure, while ADP-MPC is used where rapid setting is critical .

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄, ADP)

- Reactivity :

ADP-MPC releases 33% more heat than KDP-MPC during hydration, leading to struvite (MgNH₄PO₄·6H₂O) formation. This results in higher early strength but increased cracking risk under restricted conditions . - Drawbacks :

Ammonia emission during hydration limits its use in enclosed environments .

Calcium Dihydrogen Phosphate (Ca(H₂PO₄)₂)

- Biomedical Applications :

In magnesium calcium phosphate biocement (MCPB), Ca(H₂PO₄)₂ reacts with MgO to form Mg₃(PO₄)₂ and Ca₃(PO₄)₂, achieving a compressive strength of 43 MPa within 1 hour. MCPB degrades 50% faster than calcium phosphate biocement (CPB), enhancing bone regeneration . - Crystallization :

Forms brushite (CaHPO₄·2H₂O) in hydrated cements, contrasting with magnesium phosphates' struvite or k-struvite phases .

Dimagnesium Phosphate (MgHPO₄·nH₂O)

- Structure and Uses :

This dibasic phosphate (E 343(ii)) has the formula MgHPO₄·3H₂O and is used as a food additive and slow-release fertilizer. It lacks the acidic reactivity of Mg(H₂PO₄)₂, resulting in slower setting times in cements . - Physical Properties: White crystalline powder with a molecular weight of 120.30 (anhydrous), distinct from the monobasic Mg(H₂PO₄)₂ .

Sodium Dihydrogen Phosphate (NaH₂PO₄)

- Role in MPC :

Less commonly used than KDP or ADP due to lower solubility and slower reaction kinetics. Sodium-based MPCs show reduced mechanical strength compared to KDP/ADP systems . - Specialized Applications :

Used in phosphor synthesis (e.g., Eu²⁺-activated NaMgPO₄) and microextraction techniques in analytical chemistry .

Key Comparative Data

Table 1: Hydration and Mechanical Properties of Phosphate-Based Cements

| Phosphate Type | Exothermic Heat (J) | Compressive Strength (1h, MPa) | Porosity (%) | Setting Time (min) |

|---|---|---|---|---|

| Mg(H₂PO₄)₂ | 1198.9 | 45 | 15–20 | 7–10 |

| KH₂PO₄ | 902.9 | 35 | 10–15 | 15–20 |

| NH₄H₂PO₄ | 1198.9 | 50 | 20–25 | 5–8 |

| Ca(H₂PO₄)₂ (MCPB) | N/A | 43 | 25–30 | 7–10 |

Biological Activity

Magnesium dihydrogen phosphate (MDP), with the chemical formula Mg(H₂PO₄)₂, is an inorganic compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on its biochemical roles, therapeutic potential, and interactions within biological systems.

MDP appears as a white crystalline powder and is hygroscopic, meaning it can absorb moisture from the environment. It has a molar mass of approximately 290.34 g/mol and a density of 1.56 g/cm³ at 20 °C. MDP is soluble in water and acids but insoluble in alcohol, making it useful in various applications across different industries. The compound can be synthesized through the neutralization reaction of phosphoric acid with magnesium oxide, magnesium hydroxide, or magnesium carbonate:

Upon heating, MDP decomposes into magnesium metaphosphate and water.

Biological Functions

1. Source of Magnesium and Phosphate Ions

MDP serves as a vital source of magnesium and phosphate ions in biological systems. Magnesium is essential for numerous biochemical processes, including:

- ATP Synthesis : Magnesium ions are crucial for the stabilization of ATP, the energy currency of cells.

- Enzyme Activation : Many enzymes require magnesium as a cofactor for their activity.

- Cellular Signaling : Magnesium plays a role in cellular signaling pathways that regulate various physiological functions.

2. Therapeutic Applications

Research indicates that MDP may have therapeutic applications, particularly in conditions such as rheumatoid arthritis due to its potential anti-inflammatory properties. Studies have shown that magnesium phosphate compounds can alleviate symptoms associated with inflammatory diseases .

Interaction with Other Compounds

MDP can influence the bioavailability of other minerals and nutrients by forming complexes with various ions. This property enhances the solubility and absorption of certain nutrients when used in dietary supplements. For example, it has been suggested that MDP may improve the absorption of calcium when co-administered.

Case Studies on Biological Activity

Several studies have explored the biological activity of MDP and its derivatives:

- Study on Cell Viability : In vitro studies using MG-63 osteoblast-like cells demonstrated that MDP enhances cell proliferation and alkaline phosphatase activity, indicating its potential as a biomaterial for bone regeneration .

- Antibacterial Properties : Research has shown that magnesium phosphate cements (MPCs), which include MDP, exhibit antibacterial activity against specific strains such as Streptococcus sanguinis. This property is attributed to the alkaline pH developed during the setting reaction of these cements .

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | Mg(H₂PO₄)₂ | Soluble in water; source of Mg²⁺ and H₂PO₄⁻ ions |

| Monomagnesium Phosphate | Mg(H₂PO₄) | Less acidic; used as a food additive |

| Dimagnesium Phosphate | Mg₂(HPO₄)₂ | Less soluble; often used as a nutritional supplement |

| Magnesium Hydrogen Phosphate | MgHPO₄ | Similar solubility properties; used in fertilizers |

Q & A

Q. What are the established methods for synthesizing magnesium dihydrogen phosphate, and how do reaction conditions influence product purity?

this compound (Mg(H₂PO₄)₂) is synthesized via acid-base reactions between magnesium hydroxide (Mg(OH)₂) and phosphoric acid (H₃PO₄). Key stoichiometric ratios and pH control determine the product:

- Reaction pathways :

- Mg(OH)₂ + 2H₃PO₄ → Mg(H₂PO₄)₂ + 2H₂O (excess H₃PO₄ yields the dihydrogen phosphate form).

- Intermediate products like MgHPO₄ or Mg₃(PO₄)₂ may form if pH or stoichiometry deviates .

Q. How does this compound interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in solution, and what experimental techniques quantify these interactions?

- Binding thermodynamics : Isothermal titration calorimetry (ITC) measures binding free energies. For Mg²⁺ binding to H₂PO₄⁻, ΔGbind = −1.7 kcal/mol, slightly stronger than Ca²⁺ (ΔGbind = −1.4 kcal/mol) .

- Structural analysis : 2D-IR spectroscopy identifies direct-contact ion pairs in concentrated solutions (e.g., 0.2 M), while molecular dynamics simulations model binding modes (e.g., solvent-separated vs. contact pairs) .

Q. What role does this compound play in modifying cementitious materials like magnesium oxysulfate (MOS) cement?

- Hydration kinetics : Incorporation of Mg(H₂PO₄)₂ delays early hydration of MOS by complexing Mg²⁺ ions, extending setting time. This allows better workability but reduces initial compressive strength (e.g., from 12.8 MPa to 11.2 MPa in controlled studies) .

- Phase formation : XRD confirms that Mg(H₂PO₄)₂ promotes the 5·1·7 phase (5Mg(OH)₂·MgSO₄·7H₂O), critical for long-term strength. Competing hydration products like Mg(OH)₂ are suppressed via phosphate complexation .

Advanced Research Questions

Q. How can conflicting data on phosphate-cation binding energetics be resolved across experimental and computational studies?

- Contradictions : Experimental ΔGbind values for Mg²⁺/H₂PO₄⁻ vary due to ionic strength effects and buffer selection. Computational models (e.g., MD simulations) may underestimate solvent reorganization energy .

- Validation : Cross-validate using multiple techniques (e.g., ITC, NMR, and Raman spectroscopy) under standardized ionic conditions. For example, compare MD-predicted binding modes with 2D-IR spectral decompositions .

Q. What advanced analytical methods are suitable for probing the coordination environment of this compound in solid-state systems?

- Solid-state NMR : ³¹P NMR chemical shifts (referenced to ammonium dihydrogen phosphate) reveal phosphate group symmetry and Mg²⁺ coordination geometry. Computational models (DFT) predict shielding tensors for validation .

- Synchrotron XRD : Resolves amorphous/crystalline phase ratios in MOS cements modified with Mg(H₂PO₄)₂, correlating with mechanical properties .

Q. How do impurities (e.g., Ca²⁺, K⁺) affect the crystallization kinetics of this compound in aqueous systems?

- Mechanism : Competitive ion pairing (e.g., Ca²⁺ displacing Mg²⁺ in H₂PO₄⁻ complexes) alters nucleation rates. Use conductivity measurements and metastable zone width (MSZW) analysis to quantify impurity effects .

- Mitigation : Add chelators (e.g., EDTA) to sequester competing cations, or adjust supersaturation levels via controlled pH titration .

Q. What strategies optimize the bioreceptivity of magnesium phosphate cements (MPC) for biomedical or environmental applications?

- Formulation : Combine MgO with ammonium dihydrogen phosphate (ADP) and borax retarders. Borax lowers initial pH, delaying hydration to enhance pore structure for biological colonization .

- Performance metrics : Assess compressive strength (≥20 MPa) and porosity (via BET analysis) to balance mechanical integrity and bioactivity .

Methodological Considerations

Designing experiments to isolate the effects of this compound in multi-component systems (e.g., cements, buffers):

- Control groups : Prepare MOS cement batches with/without Mg(H₂PO₄)₂, keeping MgO/MgSO₄ ratios constant. Monitor hydration exotherms using calorimetry .

- Statistical validation : Use ANOVA to compare compressive strength datasets (n ≥ 5 samples per group) and reject outliers via Grubbs’ test .

Resolving discrepancies between computational binding models and experimental data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.